molecular formula C19H16ClN3O3S B1224158 2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone

2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone

Cat. No.: B1224158
M. Wt: 401.9 g/mol
InChI Key: DZTFRDMOGLIUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(3-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone is an aromatic ketone.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been used in various synthesis techniques, including the preparation of heterocyclic compounds like isoflavones, pyrazoles, and aminopyrimidines, demonstrating its versatility in chemical synthesis (Moskvina et al., 2015).

  • Chemical Reactions and Structures : Research shows that it can undergo specific chemical reactions, leading to the formation of structurally diverse compounds. For instance, it can be used to synthesize 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone and other related compounds, highlighting its role in advancing heterocyclic chemistry (Li De-liang, 2010).

  • Characterization and Analysis : Studies have included detailed characterization of derivatives synthesized using this compound. Techniques like NMR and HRMS have been employed to establish their structures, demonstrating the compound’s contribution to the field of molecular characterization and analysis (Wurfer & Badea, 2021).

Biological Activities

  • Anti-Inflammatory Properties : Research has identified potential anti-inflammatory activities in derivatives of this compound. This was observed in studies using animal models, suggesting its utility in developing new anti-inflammatory agents (Karande & Rathi, 2017).

  • Antifungal and Antimicrobial Applications : Derivatives of this compound have shown significant antifungal and antimicrobial activities. This indicates its potential use in developing new antifungal and antimicrobial agents, contributing to the field of infectious disease research (Ruan et al., 2011); (Wanjari, 2020).

  • Antiproliferative Effects : Some studies have explored the antiproliferative effects of related compounds, suggesting their potential in cancer research. This highlights the compound’s role in the development of new chemotherapeutic agents (Ceylan et al., 2021).

Properties

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.9 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C19H16ClN3O3S/c1-2-8-23-18(13-4-3-5-14(20)9-13)21-22-19(23)27-11-17(26)12-6-7-15(24)16(25)10-12/h2-7,9-10,24-25H,1,8,11H2

InChI Key

DZTFRDMOGLIUFL-UHFFFAOYSA-N

SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)O)O)C3=CC(=CC=C3)Cl

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)O)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone
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2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone
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2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone
Reactant of Route 4
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2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone
Reactant of Route 6
2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone

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